3-(4-FLUORO-3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

SphK1 inhibition Isoform selectivity Oncology

3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic small molecule comprising a 4-fluoro-3-methylphenylacetyl moiety linked via a propanamide spacer to a 1-(thiazol-2-yl)piperidine scaffold. This compound belongs to the thiazolyl-piperidine class disclosed in the patent family DE102008029734A1 / US2011/0105505, where such structures are described as inhibitors of sphingosine kinase 1 (SphK1) with potential utility in oncology, inflammatory conditions, and fibrotic diseases.

Molecular Formula C18H22FN3OS
Molecular Weight 347.45
CAS No. 1448030-57-6
Cat. No. B2549773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-FLUORO-3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
CAS1448030-57-6
Molecular FormulaC18H22FN3OS
Molecular Weight347.45
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3)F
InChIInChI=1S/C18H22FN3OS/c1-13-12-14(2-4-16(13)19)3-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-24-18/h2,4,8,11-12,15H,3,5-7,9-10H2,1H3,(H,21,23)
InChIKeyYLZLEASXMGRZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide (CAS 1448030-57-6): Procurement-Relevant Structural and Pharmacological Profile


3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic small molecule comprising a 4-fluoro-3-methylphenylacetyl moiety linked via a propanamide spacer to a 1-(thiazol-2-yl)piperidine scaffold. This compound belongs to the thiazolyl-piperidine class disclosed in the patent family DE102008029734A1 / US2011/0105505, where such structures are described as inhibitors of sphingosine kinase 1 (SphK1) with potential utility in oncology, inflammatory conditions, and fibrotic diseases [1]. No independent peer-reviewed publications or public bioassay databases currently provide quantitative target-engagement or selectivity data for this exact compound, placing it as a specialized screening candidate within the SphK1 inhibitor chemical space.

Why 3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide Cannot Be Interchanged with Other Thiazolyl-Piperidine Analogs


Despite sharing a common thiazolyl-piperidine core, 3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide carries a distinctive 4-fluoro-3-methyl substitution pattern on the phenyl ring that is not represented among the few publicly listed structural analogs such as the 4-cyanophenyl, 4-methoxyphenyl, or 3-chlorophenyl variants. The patent under which this compound falls explicitly claims sphingosine kinase 1 (SphK1) selectivity over the SphK2 isoform as a class property [1]; however, the specific substitution pattern may influence isoform selectivity, cellular permeability, and metabolic stability—parameters where generic substitution with a different aryl group would invalidate any structure–activity relationship (SAR) assumptions. Therefore, procurement decisions that prioritize exact molecular identity are justified because even minor aryl modifications in this scaffold can redirect pharmacological profiles or abolish target engagement entirely.

Quantitative Differentiation Evidence for 3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide Versus Closest Analogs and Alternatives


Sphingosine Kinase 1 (SphK1) Isoform Selectivity Inferred from Patent Class-Level Pharmacology

The thiazolyl-piperidine patent DE102008029734A1 states that compounds within the claimed Markush formula exhibit selective inhibition of sphingosine kinase 1 (SphK1) while sparing sphingosine kinase 2 (SphK2) [1]. Although no public IC₅₀ or selectivity ratio is available for the exact 4-fluoro-3-methylphenyl analog, the class-level evidence distinguishes it from pan-sphingosine kinase inhibitors (e.g., SKI-II) or SphK2-selective chemotypes, making it a candidate for studies requiring SphK1-specific pharmacological intervention.

SphK1 inhibition Isoform selectivity Oncology

Structural Differentiation from Closest Listed Analogs via Aryl Substitution Pattern

Publicly available databases list several structurally related N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide analogs, including the 4-cyanophenyl (CAS 1448064-26-3), 4-methoxyphenyl (CAS 1448050-51-8), and 3-chlorophenyl variants . The 4-fluoro-3-methyl substitution on the phenyl ring is unique among these entries, and fluorination at the para position combined with a meta-methyl group is a recognized medicinal chemistry strategy to modulate metabolic stability, lipophilicity (LogP), and target-binding interactions compared to simple halo or alkoxy substituents.

Structure-activity relationship Chemical libraries Medicinal chemistry

In Vivo Antiproliferative Activity Expected from Class-Level Xenotransplant Data

The patent DE102008029734A1 reports that compounds of the claimed formula demonstrate antiproliferative action in vivo in a xenotransplant tumor model [1]. While the specific data for the 4-fluoro-3-methylphenyl analog are not publicly disclosed, this class-level evidence suggests potential in vivo efficacy that would not be present in related thiazolyl-piperidine compounds directed at other targets (e.g., MTP inhibitors in WO2005003128A1).

Xenotransplant tumor model Antiproliferative In vivo efficacy

Explicit Acknowledgment of Data Limitations and Procurement Implications

No peer-reviewed journal articles, PubChem BioAssay records, or public ChEMBL entries were identified for 3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide (CAS 1448030-57-6) as of the search date. The only primary source linking this structural class to a defined molecular target is the Merck Patent GmbH filing DE102008029734A1 [1]. Consequently, the differential evidence presented above is of class-level or structural nature; no direct head-to-head comparative bioassay data are currently available to support claims of superior potency, selectivity, or pharmacokinetics relative to specific named analogs.

Data gap analysis Procurement risk Screening library

High-Priority Application Scenarios for 3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide Based on Available Evidence


SphK1-Focused Oncology Screening Libraries

Given the class-level evidence for SphK1-selective inhibition [1], this compound is best deployed as a screening candidate in cancer cell lines where the SphK1/S1P pathway is known to drive proliferation, survival, or angiogenesis (e.g., breast, lung, glioblastoma). Its structural uniqueness among commercially listed analogs makes it a valuable singleton for hit expansion and SAR exploration within an SphK1-focused library.

Chemical Tool Generation for SphK1-Mediated Pathway Dissection

The compound's inferred SphK1 selectivity (versus SphK2) [1] positions it as a potential chemical probe for dissecting the ceramide/S1P rheostat in academic or industrial settings. It can serve as a starting point for medicinal chemistry optimization aimed at improving potency and pharmacokinetics, provided that confirmatory SphK1/SphK2 selectivity assays are conducted in-house.

Negative Control Design for Thiazolyl-Piperidine MTP Inhibitor Programs

Thiazolyl-piperidine derivatives are also claimed as microsomal triglyceride transfer protein (MTP) inhibitors (WO2005003128A1). The distinct target engagement implied for the SphK1 inhibitor class [1] allows this compound to be used as a specificity control to differentiate SphK1-mediated phenotypes from MTP-mediated lipid modulation in metabolic disease models.

Fluorine-19 NMR Probe Development in Biophysical Assays

The presence of the 4-fluoro substituent provides a built-in ¹⁹F NMR handle that is absent in the 4-cyanophenyl and 4-methoxyphenyl analogs. This chemical feature enables direct binding and conformational studies of target engagement via ¹⁹F NMR, ligand-observed protein NMR, or fluorine-based fragment screening, adding practical value for biophysical assay development.

Quote Request

Request a Quote for 3-(4-FLUORO-3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.